N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
The compound appears to contain a furo[2,3-c]pyridin-6(7H)-yl moiety , an ethyl linker, and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. Furo[2,3-c]pyridine is a fused ring system that combines the structures of furan and pyridine . The 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group is a type of benzodioxine with a carboxamide functional group attached.
Molecular Structure Analysis
The compound likely exhibits aromaticity in the furo[2,3-c]pyridin-6(7H)-yl and 2,3-dihydrobenzo[b][1,4]dioxine moieties, similar to other aromatic heterocycles . The nitrogen atom in the pyridine ring is likely sp2-hybridized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Aromatic heterocycles like pyridine and pyrimidine are generally stable and have high melting and boiling points .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Novel Compounds
Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Anticancer and Anti-inflammatory Agents
A series of novel pyrazolopyrimidines derivatives have been developed, demonstrating anticancer and anti-5-lipoxygenase activities. These compounds, particularly 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, show promise in cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been explored, leading to a variety of heterocyclic compounds with potential pharmacological applications. These findings contribute to the development of new therapeutic agents by expanding the chemical space of bioactive molecules (Bakhite et al., 2005).
High-Yield Synthesis for Radiopharmaceuticals
The high-yield synthesis of specific benzamide derivatives highlights the importance of efficient chemical synthesis methods in the preparation of radiopharmaceuticals. These advancements are crucial for developing diagnostic and therapeutic agents in nuclear medicine (Bobeldijk et al., 1990).
Applications in Environmental and Health Sciences
Nanoadsorbent for Metal Ion Removal
The development of a novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of Zn2+ and Cd2+ ions from industrial wastes showcases the application of complex molecules in environmental remediation. This innovative approach offers a practical solution for mitigating heavy metal pollution (Zargoosh et al., 2015).
Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives synthesized from isonicotinic acid hydrazide have been evaluated for their antimicrobial activities. These compounds exhibit variable and modest activity against investigated bacterial and fungal strains, underscoring the significance of chemical diversity in developing new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(15-11-24-13-3-1-2-4-14(13)25-15)19-7-9-20-8-5-12-6-10-23-16(12)18(20)22/h1-6,8,10,15H,7,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBSWGLAIYWMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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